1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine
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Overview
Description
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C11H15BrN2O2S and a molecular weight of 319.22 g/mol . This compound is characterized by the presence of a bromine atom and a methylsulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-nitrophenylamine and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: The 2-bromo-4-nitrophenylamine is reacted with methylsulfonyl chloride to form 2-bromo-4-(methylsulfonyl)aniline.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine can be compared with other similar compounds, such as:
4-Bromophenyl methyl sulfone: This compound lacks the piperazine ring but shares the bromine and methylsulfonyl groups.
1-[4-(Methylsulfonyl)phenyl]piperazine: This compound lacks the bromine atom but has a similar structure otherwise.
Biaryl methyl sulfones: These compounds have a biaryl structure with a methylsulfonyl group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-4-methylsulfonylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVVWFZPPZXANM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375517 |
Source
|
Record name | 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-69-4 |
Source
|
Record name | 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849035-69-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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